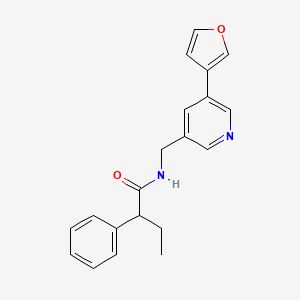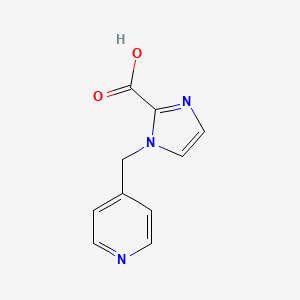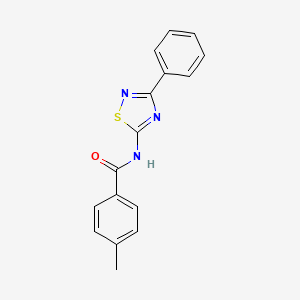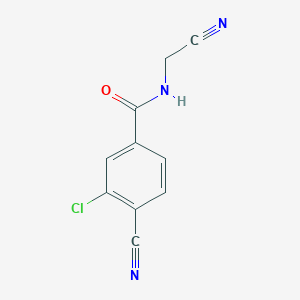
3-Chloro-4-cyano-N-(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cyano-N-(cyanomethyl)benzamide is a chemical compound with the linear formula C9H7ClN2O . It has a molecular weight of 194.622 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-cyano-N-(cyanomethyl)benzamide consists of a benzene ring substituted with a chlorine atom, a cyano group, and a cyanomethylbenzamide group . It contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 nitrile .Physical And Chemical Properties Analysis
3-Chloro-4-cyano-N-(cyanomethyl)benzamide is a solid compound . Its SMILES string is N#CC1=CC=CC(C(NCC(C=C2)=CC=C2C)=O)=C1 . The InChI key is SYBORSXGOIGTII-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Targeted Drug Delivery and Cytotoxicity
Benzamide derivatives have been synthesized and tested for their potential in targeted drug delivery, particularly for melanoma therapy. These compounds, including chlorambucil–benzamide conjugates, have shown higher toxicity against melanoma cells compared to parent compounds, suggesting their application in enhancing the efficacy of cytostatics in melanoma treatment (Wolf et al., 2004).
Inhibition of Poly(ADP-Ribose) Synthetase
Benzamides substituted in the 3-position have been identified as the most potent inhibitors of poly(ADP-ribose) synthetase to date. This enzyme is involved in DNA repair, and its inhibition has implications for enhancing the efficacy of cancer treatments (Purnell & Whish, 1980).
Photocatalytic Degradation of Environmental Pollutants
The photocatalytic activity of benzamide derivatives on supports like titanium dioxide has been studied for the degradation of environmental pollutants. Such studies suggest their potential application in environmental decontamination, specifically in water treatment technologies (Torimoto et al., 1996).
Insecticidal Activity
Synthesis of novel heterocyclic compounds with benzamide derivatives as precursors has shown significant insecticidal activity against certain pests, indicating their potential use in agricultural pest control (Mohamed et al., 2020).
Anti-Tubercular Applications
Novel derivatives of benzamides have been synthesized and tested for their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. This suggests their potential role in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause eye irritation . The hazard statement associated with it is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, and continue rinsing .
Propiedades
IUPAC Name |
3-chloro-4-cyano-N-(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-9-5-7(1-2-8(9)6-13)10(15)14-4-3-12/h1-2,5H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAXXCHCGILGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC#N)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

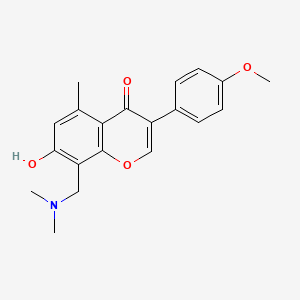
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
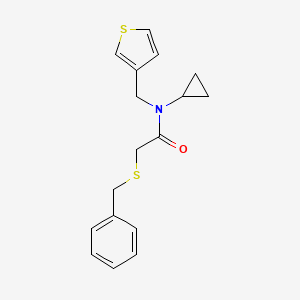
![3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2657204.png)
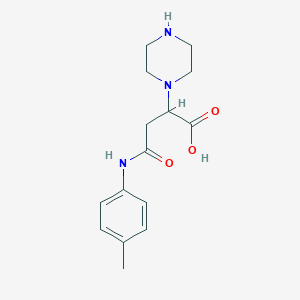
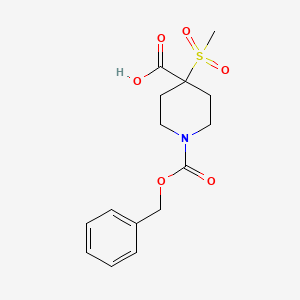
![3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2657211.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)
![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)
